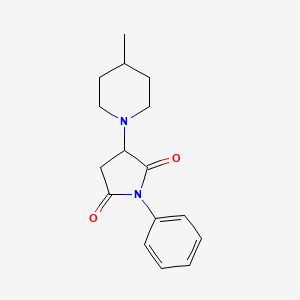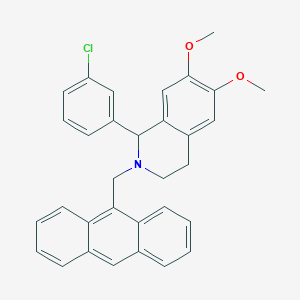![molecular formula C28H38ClN B5090711 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5090711.png)
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used as a medication for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Memantine has been shown to be effective in improving cognitive function, reducing behavioral symptoms, and delaying disease progression in patients with Alzheimer's disease.
Mécanisme D'action
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, this compound reduces the excessive activation of the receptor, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease and other neurological disorders. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis. This compound has been found to have a good safety profile and is generally well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has several advantages for lab experiments, including its ability to block the NMDA receptor and its neuroprotective effects. However, this compound is not specific to the NMDA receptor and can also affect other receptors, which may complicate the interpretation of results. In addition, this compound has a relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research on 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine. One area of interest is the development of more specific NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the development of combination therapies that can target multiple pathways involved in neurodegeneration. Finally, there is a need for more research on the long-term effects of this compound and other NMDA receptor antagonists on cognitive function and neurodegeneration.
Méthodes De Synthèse
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is synthesized through a multi-step process starting with the reaction of 4-chlorobenzyl cyanide with 1-adamantylamine to form 1-(4-chlorobenzyl)-1-adamantylamine. The resulting compound is then reacted with 2-bromoethylamine hydrobromide to form 2-(4-chlorobenzyl)-1-adamantyl-1-(2-hydroxyethyl)amine. The final step involves the reaction of the intermediate with 2-adamantylamine to form this compound or this compound.
Applications De Recherche Scientifique
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been found to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with Alzheimer's disease. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClN/c1-17(30-26-22-8-18-6-19(10-22)11-23(26)9-18)27-12-20-7-21(13-27)15-28(14-20,16-27)24-2-4-25(29)5-3-24/h2-5,17-23,26,30H,6-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOJPAZGQAQZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5C6CC7CC(C6)CC5C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5090630.png)
![2-(3-methoxyphenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5090637.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090678.png)
![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5090692.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)
![ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5090735.png)

